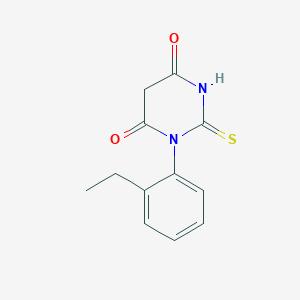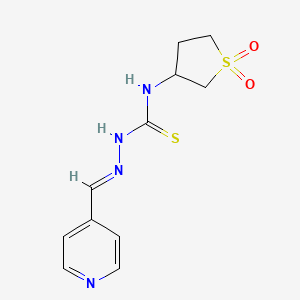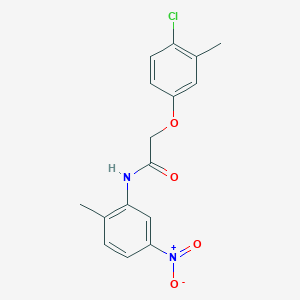![molecular formula C19H23F3N2 B5883926 N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine, also known as BDF-8634, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDF-8634 belongs to the family of ethylenediamine derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways. N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to activate the JAK/STAT signaling pathway, which plays a crucial role in immune response and inflammation.
Biochemical and Physiological Effects:
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been studied for their potential therapeutic applications in various disease conditions, including cancer and neurodegenerative disorders. Furthermore, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to increase the levels of intracellular reactive oxygen species (ROS), which play a crucial role in cellular signaling and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. It has been found to have low toxicity and is well-tolerated in animal studies. However, the limitations of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Furthermore, the exact mechanism of action of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has several potential future directions for research. It can be further studied for its therapeutic applications in various disease conditions, including cancer, inflammatory diseases, and viral infections. Furthermore, the exact mechanism of action of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine can be further elucidated using advanced molecular and cellular techniques. N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine can also be modified to improve its solubility and bioavailability, which may enhance its therapeutic efficacy. Overall, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.
Métodos De Síntesis
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine can be synthesized using a multistep process involving the reaction of 4-(trifluoromethyl)benzyl chloride with N-benzyl-N',N'-dimethyl-1,2-ethanediamine in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability of the compound.
Aplicaciones Científicas De Investigación
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been shown to have potential therapeutic applications in various disease conditions. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and Zika virus.
Propiedades
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2/c1-23(2)12-13-24(14-16-6-4-3-5-7-16)15-17-8-10-18(11-9-17)19(20,21)22/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERCDHVYAMCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)



![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)
![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)